2,7-dibromo-9H-fluoren-4-amine
Overview
Description
2,7-Dibromo-9H-fluoren-4-amine is an organic compound with the molecular formula C₁₃H₉Br₂N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms at the 2 and 7 positions, and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9H-fluoren-4-amine typically involves multiple stepsThis can be achieved through a series of reactions involving intermediates such as 2,7-dibromo-9-fluorenone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9H-fluoren-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives.
Reduction Reactions: The amine group can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl or heteroaryl aldehydes, which react with this compound to form Schiff base intermediates.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes with different functional groups.
Oxidation Reactions: Major products include fluorenone derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
2,7-Dibromo-9H-fluoren-4-amine has several scientific research applications:
Organic Light Emitting Devices (OLEDs): It is used as a template for N-carbazole capped oligofluorenes, which are potential hole-transporting materials for OLEDs.
Conjugated Polymers: It is involved in the synthesis of conjugated polymers used in various electronic applications.
Label-Free DNA Microarrays: The compound is used in the preparation of polymers for label-free DNA microarrays.
Photoluminescent Materials: It is used in the preparation of blue photoluminescent materials for various optical applications.
Mechanism of Action
The mechanism of action of 2,7-dibromo-9H-fluoren-4-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s behavior in biological systems and its effectiveness in electronic applications.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: This compound is similar in structure but contains a ketone group at the 9 position instead of an amine group.
2,7-Dibromofluorene: This compound lacks the amine group at the 4 position and is a precursor in the synthesis of 2,7-dibromo-9H-fluoren-4-amine.
Uniqueness
This compound is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential applications in various fields. Its ability to participate in multiple types of chemical reactions and its use in advanced materials make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,7-dibromo-9H-fluoren-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRGFCZFXXGGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170490 | |
Record name | Fluoren-4-amine, 2,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-09-7 | |
Record name | 2,7-Dibromo-9H-fluoren-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dibromo-4-fluorenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dibromo-4-fluorenamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoren-4-amine, 2,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-4-fluorenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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